1-Naphthyl vs. 2-Naphthyl: Steric Impact on Hydrolysis
The 1-naphthyl substituent introduces a peri-interaction between the C8 hydrogen of the naphthalene ring and the adjacent methyl group on the dioxepane ring, a steric compression absent in the 2-naphthyl isomer (CAS 918525-10-7). This peri-strain is predicted to increase the ground-state energy of the ketal, thereby modestly accelerating acid-catalyzed hydrolysis relative to the 2-naphthyl isomer. While direct experimental hydrolysis rate constants for this specific compound pair were not identified in the public literature, the effect is class-level inference grounded in documented differential reactivity of 1-naphthyl versus 2-naphthyl carbonyl derivatives, where 1-naphthyl ketones consistently exhibit altered electrophilicity due to peri-strain. [1]
| Evidence Dimension | Peri-interaction induced steric strain (qualitative predictor of relative hydrolysis rate) |
|---|---|
| Target Compound Data | Peri-hydrogen (C8)–methyl distance estimated ~2.4 Å (van der Waals contact); elevated ground-state energy |
| Comparator Or Baseline | 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane (CAS 918525-10-7): No peri-interaction; lower ground-state energy |
| Quantified Difference | No direct experimental k_hydrolysis values available; qualitative ranking: 1-naphthyl hydrolysis rate > 2-naphthyl hydrolysis rate under identical acid conditions |
| Conditions | Class-level extrapolation from naphthalene peri-strain literature; experimental validation required |
Why This Matters
Procurement of the wrong regioisomer can lead to different deprotection time courses in multi-step syntheses, potentially causing incomplete deprotection or over-reaction if standardized protocols are applied without adjustment.
- [1] V. Balasubramaniyan, peri Interactions in Naphthalene Derivatives, Chemical Reviews, 66(6), 567–593 (1966). View Source
